REACTION_CXSMILES
|
[CH3:1][NH2:2].Br[CH2:4][C:5]1[CH:15]=[CH:14][CH:13]=[C:12]([O:16][CH3:17])[C:6]=1[C:7](OCC)=[O:8]>CO>[CH3:17][O:16][C:12]1[CH:13]=[CH:14][CH:15]=[C:5]2[C:6]=1[C:7](=[O:8])[N:2]([CH3:1])[CH2:4]2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
14.82 g
|
Type
|
reactant
|
Smiles
|
BrCC1=C(C(=O)OCC)C(=CC=C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction medium was stirred for 5 hours at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
left
|
Type
|
STIRRING
|
Details
|
to stir at ambient temperature for 2 days
|
Duration
|
2 d
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated off
|
Type
|
ADDITION
|
Details
|
30 ml of a saturated sodium hydrogen carbonate solution were added to the residue
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with ethyl acetate (3×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on silica gel
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=CC=C2CN(C(C12)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.52 g | |
YIELD: PERCENTYIELD | 47% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |